

Introduct

Compound of Interest

Compound Name:	2-(Pyridin-3-YL)pyrimidin-5-amine
CAS No.:	1094411-80-9
Cat. No.:	B3045535

Inflammation is a fundamental biological process critical for host defense against infection and injury. However, its dysregulation is a hallmark of numerous diseases, leading to a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.^{[3][4][5]} Consequently, targeting key nodes within this pathway is a critical strategy for developing novel anti-inflammatory therapeutics.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.^{[2][6][7][8]} This guide focuses on the role of the pyrimidine scaffold in innate immunity, making it a compelling target for novel anti-inflammatory therapeutics.^{[12][13][14][15]}

This document provides a comprehensive overview of the mechanism of action of **2-(Pyridin-3-YL)pyrimidin-5-amine** and detailed protocols for its use in various experimental models.

Mechanism of Action: Inhibition of the IRAK4-MyD88 Signaling Axis

The anti-inflammatory activity of **2-(Pyridin-3-YL)pyrimidin-5-amine** stems from its direct inhibition of IRAK4 kinase activity. IRAK4 is an essential upstream component of the MyD88-dependent signaling pathway.

The signaling cascade proceeds as follows:

- **Receptor Activation:** Upon binding of a ligand (e.g., lipopolysaccharide [LPS] to TLR4 or IL-1 to IL-1R), the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.
- **Myddosome Formation:** This change facilitates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88 then recruits IRAK4 and IRAK1, forming a complex known as the Myddosome.
- **IRAK Kinase Cascade:** Within the Myddosome, IRAK4, the "master IRAK," autophosphorylates and then phosphorylates IRAK1.^{[12][16]} This activation of IRAK1 is essential for the downstream signaling cascade.
- **Downstream Activation:** Activated IRAK1 dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the IKK complex (IKKα, IKKβ, and NEMO).
- **NF-κB Translocation:** The IKK complex phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB dimers, allowing them to translocate into the nucleus.
- **Gene Transcription:** In the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.

By inhibiting IRAK4, **2-(Pyridin-3-YL)pyrimidin-5-amine** acts at a critical upstream point, effectively shutting down the entire downstream cascade and reducing the production of pro-inflammatory mediators.

Signaling Pathway Diagram

Caption: The IRAK4 signaling pathway and the inhibitory action of **2-(Pyridin-3-YL)pyrimidin-5-amine**.

Experimental Protocols

The following protocols provide a framework for characterizing the anti-inflammatory properties of **2-(Pyridin-3-YL)pyrimidin-5-amine**.

Part A: Biochemical Assay for Direct IRAK4 Kinase Inhibition

Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against purified IRAK4 enzyme. This protocol is modeled after lumir

Materials:

- Recombinant human IRAK4 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- IRAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)^[18]
- **2-(Pyridin-3-YL)pyrimidin-5-amine**
- DMSO (vehicle)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Plate reader capable of measuring luminescence

Protocol:

- Compound Preparation: Prepare a 10-point, 3-fold serial dilution of **2-(Pyridin-3-YL)pyrimidin-5-amine** in DMSO, starting at a high concentration
- Assay Plate Setup: Add 1 μL of the diluted compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
- Enzyme Addition: Add 2 μL of a solution containing the IRAK4 enzyme in Kinase Buffer to each well. For the 100% inhibition control, add buffer with
- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the
- Reaction Initiation: Initiate the kinase reaction by adding 2 μL of a solution containing ATP and the MBP substrate in Kinase Buffer. The final ATP conc
- Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
- Signal Detection (ADP-Glo™):
 - Stop the kinase reaction by adding 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
 - Add 10 μL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room t
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data using the controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme).
 - Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Part B: In Vitro Cellular Assay for Functional Inhibition

Objective: To determine the cellular potency (IC50) of the compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in

Materials:

- Human THP-1 monocytes or human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional but recommended)
- Lipopolysaccharide (LPS) from *E. coli*
- **2-(Pyridin-3-YL)pyrimidin-5-amine**
- DMSO (vehicle)
- ELISA kits for human TNF- α and IL-6
- 96-well cell culture plates

Protocol:

- Cell Seeding: Seed THP-1 cells (or PBMCs) in a 96-well plate at a density of 1×10^5 cells/well. If using THP-1 cells, you may differentiate them in
- Compound Treatment: Prepare serial dilutions of **2-(Pyridin-3-YL)pyrimidin-5-amine** in cell culture medium. Add the diluted compound or vehicle
- Pre-incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂. This allows for cellular uptake of the compound.
- Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response.[19] Do not add LPS to n
- Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the cytokine being measured (TNF- α peaks earlier, a
- Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
- Cytokine Quantification: Measure the concentration of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufactu
- Data Analysis:
 - Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the c

Part C: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

Objective: To evaluate the therapeutic efficacy of **2-(Pyridin-3-YL)pyrimidin-5-amine** in a well-established animal model of rheumatoid arthritis.[21][2

Materials:

- DBA/1J mice (male, 8-10 weeks old)
- Bovine Type II Collagen (CII)
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- **2-(Pyridin-3-YL)pyrimidin-5-amine** formulated for oral administration
- Vehicle control (e.g., 0.5% methylcellulose)
- Positive control (e.g., Dexamethasone or another approved RA drug)[22]

- Calipers for paw measurement

Protocol:

- Induction of Arthritis:
 - Day 0 (Primary Immunization): Emulsify Bovine CII with CFA. Anesthetize mice and administer an intradermal injection at the base of the tail.
 - Day 21 (Booster Immunization): Emulsify Bovine CII with IFA and administer a booster injection in the same manner.[24]
- Disease Monitoring and Treatment:
 - Begin monitoring mice for signs of arthritis (paw swelling, erythema) around day 24-28.
 - Once mice develop clinical signs of arthritis, randomize them into treatment groups (Vehicle, Compound at various doses, Positive Control).
 - Administer the compound and controls daily via oral gavage for a predefined period (e.g., 14-21 days).
- Efficacy Assessment:
 - Clinical Scoring: Score all four paws 3-5 times per week based on a 0-4 scale for inflammation and swelling (0=normal, 4=severe erythema and :)
 - Paw Thickness: Measure the thickness of the hind paws using digital calipers.
- Terminal Analysis (at study end):
 - Histopathology: Euthanize mice, collect hind paws/joints, and fix them in formalin. Decalcify, embed in paraffin, section, and stain with Hematoxy
 - Biomarker Analysis: Collect blood at termination to measure systemic levels of inflammatory cytokines (e.g., IL-6) or anti-CII antibodies via ELISA/
- Data Analysis:
 - Compare the mean clinical scores, paw thickness, and histology scores between the treatment groups and the vehicle control group using appro

Data Presentation and Workflow

Summary of Quantitative Data (Representative)

Assay Type	Parameter
Biochemical	IRAK4 Kinase IC50
Cellular (THP-1)	LPS-induced TNF- α IC50
Cellular (THP-1)	LPS-induced IL-6 IC50
In Vivo (CIA Model)	Clinical Score Reduction
In Vivo (CIA Model)	Histological Damage Rec

Experimental Workflow Diagram

- Kuntner, C., et al. (2009). In-vivo quantitative assessment of the therapeutic response in a mouse model of collagen-induced arthritis using 18F-FDZBKR22Rd3z0CHakXeLDQ_spQaiZOVrK9J5qKMKKcSa1LHqfFPvUVkd_P8iFyYXiUquK2h1e5J5VHcmUcmjhOiA5Z9GmWqZra9RnNOfuoT05
- Kelly, P. N., et al. (2015). Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. Expert Opinion on Investigational Drugs. [https://N8aajxJJlpK4ZA_bDx35qKSpOxotAJiDCUTH5CVSF6Lv8xEUVNmVyAP8rEu1rotlW_XQ3_654e2EgdtjyuDvPiwFEsGOirax6wdTDrh74iqHnhr7701:]
- Lee, S. H., et al. (2020). Lipopolysaccharide-Induced Vascular Inflammation Model on Microfluidic Chip. MDPI. [https://vertexaisearch.cloud.google
- BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. BellBrook Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for IRAK4 Overview. Thermo Fisher Scientific. [https://vertexaisearch.clo
- NuQyTquYj492NAduAbKilaNuLzIfKqyFajNOMtLQ8xJCKLw6CuU6gWBnVix9T6ULJvYXVQ3sWViUzwyWlfJYJvJpqqFTTGO6s7enP74Kt4Yw2ysAOj
- Patsnap. (2023). New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors. Patsnap Synapse. [https://vertexaisearch.cloud.google.com/5mMZCJ67p3l4LzuysPS_RJke1VrAAW7kWEvqDDuNSIRVGBmX_Y_Q=]
- BenchChem. (2025). Application Notes and Protocols for Measuring Inhibition of NF-κB Activation with a Representative IRAK4 Inhibitor. BenchCh
- Li, J., et al. (2022). Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. SCIRP. [https://v
- Wang, T., et al. (2018). Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture. Exp 74hA84NrLcCCB5lc9_Rylv09H_QZyCFSD_OM4dsiZAhcdfU04TXUHgcDmTa04jnkJh7IP5DoOkqQtEFgOrk1yKGHaLyAyMStUhm3D71dhEbo-Yzf
- Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AL
- TUvVfgP0oKHdhoCKUqYFUQ4Lxs2jEbbFUGQDy98_jVJ4KStgXrvfYsrFij9q0X89XygKnU7CEw=]
- Li, Z., et al. (2020). Lipopolysaccharide-induced inflammation in human peritoneal mesothelial cells is controlled by ERK1/2-CDK5-PPAR γ axis. An redirect/AUZIYQFJFJFWR4KDozgTqear3R0LfyMSDAmHFZt5bflQhdzEygDgXy1MpKTxiyBmc36HDyAy67dIO9yUxplJDughuWP0Bo2xLLnneJZkrB3
- Chen, Y., et al. (2018). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS DIS redirect/AUZIYQGFRCMS4tQH7Gr0XAa_3f70w4uzSupGBB970_oHvrBEfn5bm39x15wfwkWNCLtSKoeh_bvNvipcbyrYt64yBdpttVQqi88dqos0Rr mR2JpgXHMc9A=]
- Promega Corporation. (n.d.). IRAK4 Kinase Assay. Promega Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_Vw5V5linwzn3OmpJdPqxV7jUvFpt7WHEIKCy6Q1y0ihEirT86oYeWuP2mjnBFP_aSWRMrFNdG6YgX2P5cYS1CP216fpMeKAu
- Lin, S., et al. (2009). Pyrido[2,3-d]pyrimidin-5-ones: a novel class of antiinflammatory macrophage colony-stimulating factor-1 receptor inhibitors. Jc redirect/AUZIYQFVrpdGa77en1mlq8rmX6Z3fQcjhxkK_SQxzBRrsmNND0KZDZhoQkL0bzA_Ff6IGNh3EnPdOAZwsKuPeQFxlw0rOTpow8umtzcB
- Lin, S., et al. (2009). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors: 5D84rH7KknruaHMcEvG--eP4Z3tZxdhFTcpt5yhPoipmqhI_-rz33B0Z115Hak7LM4BGkoK9Trk2XHjDPDhYmU0MQP3ysTzc3eGQHRxXbvqFr69Ku9rl
- Tu, B., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Omega. [https://vertexa Cg=]
- Illig, C. R., et al. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Bioorganic & Medicinal C redirect/AUZIYQGheyXOP3S8nj9BK7u8uqjRsoW2ed0A43LC6QnTjuDynnA8MtWta4AfZREDRCRU06ShrQThmWspGjMUhRMsN8jyO5uSpXNuSE
- Singour, P. K., et al. (2012). Synthesis And Biological Evaluation of Novel Pyrimidine Derivatives As Anti-Inflammatory Agents. International Journal XKILKK2IFws5ae8SIYMbbiWDcljX0nwdumvTcAZH_HnlFee9I2HHSUKLVMIqKpesj4FB_e0Rodw6Yn2Ex5tVIRSeoE30mcG79KvUaQoS8DGxsnily;
- Kim, K., et al. (2022). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti redirect/AUZIYQGvXU_Vd9304Xadm8ukARxL9hiF88wExKdGL7QgZX3R90rqbTXN6ZGUNZxvhtqXB6Ysq__k6RziwUuRsEVNUcCZDKgdkFWkol
- Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in O x7C5VbtAmrWsdHolrUTVVD5iG0W6KPFcw-rs1rDliuj2nqQshLCjJGPuXizUpXOCKiXCeTJKMaks890Xz4MpPaXN3_sh1z9ZwcVf8a8O_0L7Kqg--j
- Chen, Y., et al. (2022). Bicyclic pyrimidine compounds as potent IRAK4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch
- Al-Ostath, A. I. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and C DBAa4fJlhWsmgp5MaUSK0XacG6EGWkr1AsRs7lcX__9FD5MBQvnswbhzcujMHg7vNlm9PiykYTF9HsZhyzce4XYRm19DUhWjTF1j3unmjoBQ6l
- Sharma, V., & Kumar, P. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [https://vertexaisearch B6kyA8uLC4Lm0dQI1ektqaucCHKPlr7v5DAxoRihLvnYAXSLF2iftBHhyhIDs_sd2pstejLStsvsYOGJL4Ecetut3dhdGQuBlVhD4YDhDcyiUNnMpdA9
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC 5H_Hd14RVkXocZ06MvSWETETvwlunfar7Xg5InInH9uQ4hzF-I9Kp4=]
- Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal C 9AMquAEIOsXy00paLCRI2u1U1Fm7VBHc_YUTTL2RDTVAXJmDulCmpCsJ3Imi6C_a71Mo1tzCuwY1-GUCbGk4em0=]
- Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Z44vJc=]
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, M. A. (2008). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflan redirect/AUZIYQF1QZZghM3AFpy7wP6LCAARXrZxoeDamhvtG9ScoNta6LVY4DZ9ygYeTfzWuF9cyryDgqx_XhHu2RPVRIcG6vRNLukTF0JVxRHl
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC redirect/AUZIYQGhDhCe1PDYwD_5XS5dbpA1EMvV59t4jC6HpfJrdYrrwoNmBM8KBK8fV7tqF0LcRLE1zSQ56NTMern62XcZ5PTMmvUXsBRTpd
- Kim, K., Jang, A., Han, H., & Hong, S. (2022). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new redirect/AUZIYQHxBumqVbJqKDCvwoJnt1ukn7avbPRYLjhgV2a5d1oQEpdugjkiLlv6wMzfvKNEg9WBQGEKGP2h2HqAd9C3sMiovszBMQrwws:
- Wu, Y., et al. (2019). Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase nopm48X2ie8sDcwrQIT74tM42LRtzNjwM4rtCYL]

- Manjunatha, K., et al. (2007). Synthesis and antimicrobial and anti-inflammatory activities of substituted 2-mercapto-3-(N-aryl)pyrimido[5,4-c]cinnol ZDeIFD5o67bjyKmwXSfi68rgBbtHeGv20ck1BhRCbc2gzcMzlu62GIH8IWSzLiQdEYoXeR_Eo1OOqKJPD-FIdZC.Jy5uFhHs=]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. NF- κ B signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pubmed.ncbi.nlm.nih.gov]
 3. The Nuclear Factor NF- κ B Pathway in Inflammation - PMC [pubmed.ncbi.nlm.nih.gov]
 4. JCI - NF- κ B: a key role in inflammatory diseases [[jci.org](https://www.jci.org)]
 5. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [[orientjchem.org](https://www.orientjchem.org)]
 8. [ijpsonline.com](https://www.ijpsonline.com) [[ijpsonline.com](https://www.ijpsonline.com)]
 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pubmed.ncbi.nlm.nih.gov]
 10. Bicyclic pyrimidine compounds as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
 11. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
 12. IRAK-4 Inhibitors for Inflammation - PMC [pubmed.ncbi.nlm.nih.gov]
 13. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
 15. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
 16. pdf.benchchem.com [pdf.benchchem.com]
 17. [bellbrooklabs.com](https://www.bellbrooklabs.com) [[bellbrooklabs.com](https://www.bellbrooklabs.com)]
 18. [promega.com](https://www.promega.com) [[promega.com](https://www.promega.com)]
 19. Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics [[scrip.org](https://www.scrip.org)]
 20. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pubmed.ncbi.nlm.nih.gov]
 21. In vivo murine models for evaluating anti-arthritis agents: An updated review - FUTURE HEALTH [[futurehealthjournal.com](https://www.futurehealthjournal.com)]
 22. [meliordiscovery.com](https://www.meliordiscovery.com) [[meliordiscovery.com](https://www.meliordiscovery.com)]
 23. In Vivo Models for Inflammatory Arthritis | Springer Nature Experiments [[experiments.springernature.com](https://www.experiments.springernature.com)]
 24. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler | PLOS One [[journal.plosone.org](https://www.journal.plosone.org)]
 25. [ovid.com](https://www.ovid.com) [[ovid.com](https://www.ovid.com)]
- To cite this document: BenchChem. [Introduction: Targeting Innate Immunity in Inflammatory Disease]. BenchChem, [2026]. [Online PDF]. Available

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

